N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is an organic compound that belongs to the class of quinoline derivatives This compound contains various functional groups, including an ethanesulfonyl group, a tetrahydroquinoline ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide typically involves multiple steps:
Formation of Tetrahydroquinoline: Begin with the cyclization of aniline derivatives with appropriate diketones under acidic conditions to produce the tetrahydroquinoline structure.
Introduction of Ethanesulfonyl Group: Ethanesulfonyl chloride is then reacted with the tetrahydroquinoline derivative in the presence of a base, such as triethylamine, to form the ethanesulfonyl-substituted tetrahydroquinoline.
Esterification: The final step involves coupling this intermediate with 2-ethoxybenzoic acid through an esterification reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrially, the process might include continuous flow techniques to improve yield and efficiency. The large-scale production would optimize conditions such as temperature, pressure, and reaction time to ensure a consistent and high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can target the sulfonyl group, converting it to the corresponding sulfoxide or thiol.
Substitution: Nucleophilic substitution reactions are facilitated by the ethanesulfonyl group, allowing various nucleophiles to replace this group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., thiols, amines) under basic conditions (e.g., NaOH or K2CO3).
Major Products Formed:
Oxidized products like sulfoxides and sulfones.
Reduced products including thiols.
Substituted derivatives with nucleophiles attached to the quinoline ring.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is a versatile compound with applications across multiple fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Serves as a probe in studies involving cellular signaling pathways, particularly those related to the quinoline and sulfonyl groups.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules; shows promise as a lead compound in drug discovery for neurological disorders.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes and receptors, possibly inhibiting or activating them based on the structural conformation.
Pathways Involved: Engages in signal transduction pathways by mimicking or blocking the action of naturally occurring compounds, thereby modulating cellular responses.
Comparison with Similar Compounds
When compared with similar quinoline-based compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include:
Quinine: A natural alkaloid with a different set of applications primarily in treating malaria.
Chloroquine: A synthetic derivative with antimalarial and anti-inflammatory properties.
Quinacrine: Known for its antiprotozoal activity and use in treating parasitic infections.
Properties
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYSOMWIXXEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.